2-Thioutp tetrasodium salt
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Overview
Description
2-Thioutp tetrasodium salt, also known as 2-thiopseudourea tetrasodium salt, is an organic compound composed of four sodium atoms, two thiophene molecules, and one pseudourea molecule. It is a white, crystalline solid that is soluble in water, ethanol and other organic solvents. It is a versatile compound, with uses in a variety of fields, including pharmaceuticals, biochemistry, and biotechnology.
Scientific Research Applications
Cell Viability and Drug Sensitivity Testing : A study by Tominaga et al. (1999) described the use of a tetrazolium salt, closely related to 2-Thioutp tetrasodium salt, for cell viability assays and drug sensitivity tests. This salt demonstrated higher sensitivity as a chromogenic indicator for cell viability compared to conventional tetrazolium salts (Tominaga et al., 1999).
Recovery of Heavy Metals : Virolainen et al. (2015) investigated the use of a weak anion exchanger with polyamine functionality, which includes the application of tetrasodium salt of EDTA, for the recovery of silver and other heavy metals from concentrated base metal-chloride solutions (Virolainen et al., 2015).
Heavy Metal Ion Removal : Kołodyńska et al. (2008) explored the use of the tetrasodium salt of polyaspartic acid for removing copper(II) and zinc(II) ions from aqueous solutions, demonstrating its high affinity for these ions (Kołodyńska et al., 2008).
Treatment of Cystic Fibrosis : Yerxa et al. (2002) studied INS37217, a compound related to this compound, as a P2Y2 receptor agonist for the treatment of cystic fibrosis. This study highlighted its potential in enhancing mucociliary clearance and its resistance to metabolism by airway cells (Yerxa et al., 2002).
Identification of Biomarkers in Glioma : Chen et al. (2017) and Peng et al. (2018) used Terahertz Time-domain Spectroscopy to identify isomers of 2-Hydroxyglutaric acid disodium salt, a biomarker in glioma, demonstrating the potential of this technique in cancer research (Chen et al., 2017); (Peng et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-Thioutp tetrasodium salt is the P2Y2 receptor . This receptor is a part of the purinergic signaling pathway, which plays a crucial role in many biological processes.
Mode of Action
This compound acts as a potent and selective agonist for the P2Y2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the P2Y2 receptor, activating it.
Pharmacokinetics
It is noted that the compound is soluble in water , which could potentially influence its bioavailability and distribution.
Biochemical Analysis
Biochemical Properties
2-Thioutp Tetrasodium Salt plays a significant role in biochemical reactions. It interacts with P2Y2 receptors, a type of purinergic receptor . The EC50 values for hP2Y2, hP2Y4, and hP2Y6 receptors are 0.035, 0.35, and 1.5 μM respectively .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily mediated through its action on P2Y2 receptors
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to P2Y2 receptors This binding can lead to the activation or inhibition of enzymes and changes in gene expression
properties
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBCNKBBEOQRRB-ODQFIEKDSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na4O14P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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